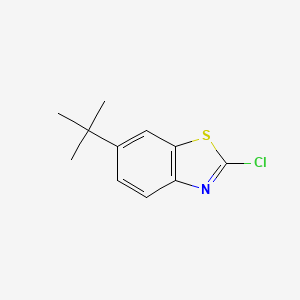

6-Tert-butyl-2-chloro-1,3-benzothiazole

Description

Properties

IUPAC Name |

6-tert-butyl-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEKCUAQGKBCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646598 | |

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898748-35-1 | |

| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole

Abstract: The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3] This technical guide provides a comprehensive, proposed methodology for the synthesis and detailed characterization of a specific derivative, 6-Tert-butyl-2-chloro-1,3-benzothiazole. The document outlines a plausible multi-step synthetic pathway, provides detailed experimental protocols, and presents anticipated analytical data for the characterization of the title compound. This guide is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, offering a practical framework for the preparation and validation of this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached from commercially available 4-tert-butylaniline. The proposed pathway involves the formation of the benzothiazole ring system, followed by the conversion of a 2-amino substituent to the target 2-chloro group via a Sandmeyer-type reaction. This common strategy for benzothiazole synthesis involves the reaction of an appropriately substituted aminothiophenol or an equivalent precursor.[1][4][5]

The key steps are:

-

Thiocyanation of 4-tert-butylaniline: Introduction of a thiocyanate group to form 2-amino-5-tert-butylthiophenol in situ.

-

Oxidative Cyclization: Formation of the 2-amino-6-tert-butyl-1,3-benzothiazole intermediate.

-

Diazotization and Chlorination: Conversion of the 2-amino group to the final 2-chloro group.

Experimental Protocols

Synthesis of 2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)

This procedure is adapted from general methods for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

-

4-tert-butylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-tert-butylaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in 100 mL of glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid dropwise with vigorous stirring over a period of 1 hour.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours, then allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 500 mL of ice water. A precipitate will form.

-

Filter the solid, wash thoroughly with water to remove excess acid, and then with a small amount of cold ethanol.

-

Suspend the crude solid in 200 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases (pH ~8).

-

Filter the resulting solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2-Amino-6-tert-butyl-1,3-benzothiazole as a crystalline solid.

Synthesis of this compound (Final Product)

This step employs a Sandmeyer-type reaction to replace the amino group with a chloro substituent.

Materials:

-

2-Amino-6-tert-butyl-1,3-benzothiazole (Intermediate 1)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of copper(I) chloride (0.06 mol) in 50 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

In a separate beaker, suspend 2-Amino-6-tert-butyl-1,3-benzothiazole (0.05 mol) in 100 mL of a 1:1 mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C.

-

Slowly add a solution of sodium nitrite (0.055 mol) in 20 mL of water dropwise to the benzothiazole suspension, keeping the temperature below 5 °C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred, cold solution of copper(I) chloride.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Characterization Data

The following tables summarize the anticipated characterization data for the final product, this compound. These values are predictive and based on data for structurally similar compounds.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNS |

| Molecular Weight | 225.74 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated 75-80 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Acetone; Insoluble in water |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | d, J ≈ 2.0 Hz | 1H | H-7 (aromatic) |

| ~ 7.75 | d, J ≈ 8.6 Hz | 1H | H-4 (aromatic) |

| ~ 7.45 | dd, J ≈ 8.6, 2.0 Hz | 1H | H-5 (aromatic) |

| ~ 1.35 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-2 (C-Cl) |

| ~ 150.0 | C-6 (C-tert-butyl) |

| ~ 149.5 | C-7a |

| ~ 134.0 | C-3a |

| ~ 125.0 | C-5 |

| ~ 122.0 | C-4 |

| ~ 119.0 | C-7 |

| ~ 35.0 | -C (CH₃)₃ |

| ~ 31.5 | -C(C H₃)₃ |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~ 1600, 1480 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~ 820 | Strong | C-H out-of-plane bending (substituted benzene) |

| ~ 750 | Medium | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | 100 / 33 | [M]⁺ / [M+2]⁺ (³⁵Cl/³⁷Cl isotope pattern) |

| 210/212 | ~70 / 23 | [M - CH₃]⁺ |

Synthesis and Characterization Workflow

The following diagram provides a visual representation of the entire workflow, from starting materials to the final characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Tert-butyl-2-chloro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Tert-butyl-2-chloro-1,3-benzothiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a compilation of data from closely related analogs, namely 2-chlorobenzothiazole and other substituted benzothiazoles, to offer valuable estimations. Furthermore, this document details the standard experimental protocols for determining key physicochemical parameters such as melting point, boiling point, solubility, pKa, and logP, which are crucial for applications in research and drug development. The guide also covers the general synthesis, reactivity, and potential biological significance of this class of compounds.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and biological properties. The compound this compound is a derivative of interest, featuring a bulky tert-butyl group at the 6-position and a reactive chloro group at the 2-position. These structural features are expected to influence its lipophilicity, reactivity, and biological interactions. Understanding the physicochemical properties of this specific molecule is essential for its potential development as a therapeutic agent or a research tool.

Physicochemical Properties

Table 1: General and Computed Properties of 2-Chlorobenzothiazole and a Related Compound

| Property | 2-Chlorobenzothiazole | 6-tert-Butyl-1,3-benzothiazol-2-amine |

| Molecular Formula | C₇H₄ClNS | C₁₁H₁₄N₂S |

| Molecular Weight | 169.63 g/mol [1] | 206.31 g/mol [2] |

| Computed XLogP3 | 3.2[1] | 3.7[2] |

| Topological Polar Surface Area | 41.1 Ų[1] | 67.2 Ų[2] |

Table 2: Experimentally Determined Properties of 2-Chlorobenzothiazole

| Property | Value |

| Melting Point | 21-23 °C (lit.)[3][4] |

| Boiling Point | 141 °C / 30 mmHg (lit.)[3][4] |

| Density | 1.303 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.637 (lit.)[3][4] |

| Water Solubility | Insoluble[3][5] |

Experimental Protocols for Physicochemical Property Determination

For a novel compound like this compound, the following standard experimental protocols would be employed to determine its key physicochemical properties.

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or a Thiele tube.[6][7][8]

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7][9]

-

The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[7]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[7]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted.[6][7] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[6]

-

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

-

Procedure:

-

An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.[10][12][13]

-

The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

-

The resulting saturated solution is separated from the undissolved solid by filtration or centrifugation.[10][12]

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][13]

-

For compounds with low water solubility, co-solvents are often used to facilitate pKa determination via potentiometric titration.

-

Procedure:

-

A solution of the compound is prepared in a suitable co-solvent system (e.g., methanol-water, dioxane-water).[14][15][16]

-

The solution is titrated with a standardized solution of a strong acid or base.[16][17]

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[16][17]

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[16]

-

To obtain the aqueous pKa, measurements are typically performed at several co-solvent concentrations, and the results are extrapolated to 0% co-solvent.[14][16]

-

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase HPLC.[18]

-

Procedure:

-

A series of standard compounds with known logP values are injected into a reverse-phase HPLC system.

-

The retention time for each standard is measured under isocratic or gradient elution conditions.[19]

-

A calibration curve is constructed by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.[20]

-

The this compound sample is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the sample is determined by interpolating its log k value onto the calibration curve.

-

Synthesis and Reactivity

2-Chlorobenzothiazoles are commonly synthesized from their corresponding 2-mercaptobenzothiazole precursors. A widely used method involves chlorination with sulfuryl chloride (SO₂Cl₂).[21][22][23] The addition of a small amount of water has been shown to improve the efficiency of this reaction.[23]

The chlorine atom at the 2-position of the benzothiazole ring is a good leaving group, making this position susceptible to nucleophilic substitution reactions.[24][25][26][27] This reactivity allows for the introduction of a wide variety of functional groups at this position, which is a key strategy in the synthesis of diverse benzothiazole derivatives for biological screening.

Potential Biological Significance

While specific biological data for this compound is not available, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many benzothiazole derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and liver cancer.[28][29][30][31][32] The mechanism of action can vary, with some derivatives acting as carbonic anhydrase inhibitors, which can be effective against hypoxic tumors.[30]

-

Antimicrobial Activity: Substituted benzothiazoles have also demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[33][34][35] The presence of a halogen, such as chlorine, on the benzothiazole ring can contribute to this activity.

The 6-tert-butyl group in the target molecule is expected to increase its lipophilicity, which could enhance its ability to cross cell membranes and potentially improve its bioavailability and biological activity. The reactive 2-chloro position serves as a versatile handle for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, given the well-documented biological activities of related benzothiazole derivatives. Although specific experimental physicochemical data for this compound are currently lacking in the literature, this guide provides a framework for its characterization by presenting data from analogous compounds and detailing the standard experimental protocols for property determination. The synthetic accessibility and potential for derivatization at the 2-position make it an attractive target for further investigation in medicinal chemistry and drug discovery programs. Future studies should focus on the synthesis and thorough experimental characterization of this compound to validate the estimations provided herein and to fully explore its biological potential.

References

- 1. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-tert-butylbenzothiazole | C11H14N2S | CID 10488510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzothiazole CAS#: 615-20-3 [m.chemicalbook.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 615-20-3 CAS MSDS (2-Chlorobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. byjus.com [byjus.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 20. ecetoc.org [ecetoc.org]

- 21. researchgate.net [researchgate.net]

- 22. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. gacariyalur.ac.in [gacariyalur.ac.in]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 27. byjus.com [byjus.com]

- 28. mdpi.com [mdpi.com]

- 29. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 32. tandfonline.com [tandfonline.com]

- 33. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 35. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole: A Technical Guide

This technical whitepaper serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 6-Tert-butyl-2-chloro-1,3-benzothiazole. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental methodologies for their acquisition.

Predicted Spectroscopic Data

The introduction of a tert-butyl group at the C-6 position and a chlorine atom at the C-2 position of the 1,3-benzothiazole core is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted and known spectral data for the parent compound, 2-chloro-1,3-benzothiazole, which serves as a foundational analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the arrangement of protons and carbon atoms.

¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiazole ring system and the aliphatic protons of the tert-butyl group. The aromatic region will be influenced by the substitution pattern, leading to specific splitting patterns.

¹³C NMR: The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule, including the carbons of the benzothiazole core and the tert-butyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

| Compound | Technique | Chemical Shift (δ, ppm) | Assignment |

| This compound (Predicted) | ¹H NMR | ~ 7.8-8.0 | Aromatic H (doublet) |

| ~ 7.4-7.6 | Aromatic H (doublet of doublets) | ||

| ~ 7.2-7.4 | Aromatic H (doublet) | ||

| ~ 1.3 | tert-butyl H (singlet, 9H) | ||

| ¹³C NMR | ~ 150-155 | C=N | |

| ~ 145-150 | Aromatic C-S | ||

| ~ 130-140 | Aromatic C-N | ||

| ~ 120-130 | Aromatic CH | ||

| ~ 115-125 | Aromatic CH | ||

| ~ 110-120 | Aromatic CH | ||

| ~ 35 | Quaternary C of tert-butyl | ||

| ~ 31 | CH₃ of tert-butyl | ||

| 2-chloro-1,3-benzothiazole (Experimental) [1][2] | ¹H NMR | 7.92 (d) | Aromatic H |

| 7.85 (d) | Aromatic H | ||

| 7.48 (t) | Aromatic H | ||

| 7.37 (t) | Aromatic H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Cl bonds.

Table 2: Predicted FT-IR Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

| Compound | Wavenumber (cm⁻¹) | Vibrational Mode |

| This compound (Predicted) | 3100-3000 | Aromatic C-H stretch |

| 2960-2870 | Aliphatic C-H stretch (tert-butyl) | |

| 1600-1580 | C=N stretch | |

| 1550-1450 | Aromatic C=C stretch | |

| 850-750 | C-Cl stretch | |

| 2-chloro-1,3-benzothiazole (Experimental) [3][4] | ~3060 | Aromatic C-H stretch |

| ~1590 | C=N stretch | |

| ~1470, 1430 | Aromatic C=C stretch | |

| ~760 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.[5]

Table 3: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2-chloro-1,3-benzothiazole

| Compound | Technique | m/z Value | Fragment |

| This compound (Predicted) | ESI-MS | 225.04 | [M]⁺ (for ³⁵Cl) |

| 227.04 | [M+2]⁺ (for ³⁷Cl) | ||

| 210.02 | [M-CH₃]⁺ | ||

| 168.03 | [M-C₄H₉]⁺ | ||

| 2-chloro-1,3-benzothiazole (Experimental) [2][6] | GC-MS | 169 | [M]⁺ (for ³⁵Cl) |

| 171 | [M+2]⁺ (for ³⁷Cl) | ||

| 134 | [M-Cl]⁺ | ||

| 108 | [C₆H₄S]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer or Shimadzu model.

-

Sample Preparation:

-

Solid Samples: The compound can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Liquid/Low-Melting Solid Samples: A thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Sample Preparation:

-

GC-MS: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.

-

LC-MS (ESI): A dilute solution of the sample is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

-

-

Data Acquisition:

-

GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrometer is set to scan a specific mass range (e.g., m/z 50-500).

-

LC-MS (ESI): The sample is introduced into the ion source via the LC system. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

-

Data Processing: The acquired mass spectral data is processed to identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

References

- 1. 2-Chlorobenzothiazole(615-20-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorobenzothiazole(615-20-3) IR Spectrum [m.chemicalbook.com]

- 4. Benzothiazole, 2-chloro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzothiazole, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide on the Crystal Structure of 6-Tert-butyl-2-chloro-1,3-benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

While crystallographic data for 6-tert-butyl-2-chloro-1,3-benzothiazole derivatives are not available in the reviewed literature, this guide provides a comprehensive overview of the crystal structures of closely related benzothiazole derivatives containing a tert-butyl moiety. The experimental protocols for the synthesis and crystallization of these analogues are detailed, offering a foundational methodology that can be adapted for the synthesis and structural analysis of the target compounds.

Crystallographic Data of Related Benzothiazole Derivatives

The following table summarizes the crystallographic data for two benzothiazole derivatives that incorporate a tert-butyl group, providing insight into the potential structural parameters of the target compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate | C₁₉H₂₇N₃O₃S | Monoclinic | P2₁/c | 15.652(3) | 17.151(3) | 16.141(3) | 90 | 108.97(3) | 90 | 8 | [1] |

| Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate | C₁₅H₁₈N₂O₄S | Triclinic | P-1 | 6.3026(13) | 10.791(2) | 11.909(2) | 80.58(3) | 86.61(3) | 81.57(3) | 2 | [2] |

Experimental Protocols

The following sections detail the synthetic and crystallization methodologies for the benzothiazole derivatives presented above. These protocols can serve as a template for the development of experimental procedures for this compound derivatives.

2.1. Synthesis of tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate [1]

A solution of the precursor amine in ethanol and 2 N aqueous NaOH is refluxed for 5 hours. After cooling to 0°C, the solution is acidified. The resulting solid is collected, dissolved in DMF, and filtered to yield the final product.

2.2. Synthesis of Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate [2]

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the 2-amino group of a substituted 2-aminobenzothiazole with a tert-butoxycarbonyl (Boc) group.

2.3. General Crystallization Procedure

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the derivatives listed, solvents such as ethanol or DMF have been used for recrystallization[1][2]. The process involves dissolving the purified compound in a minimum amount of the hot solvent and allowing the solution to cool slowly to room temperature, followed by further cooling at low temperatures to facilitate crystal growth.

Proposed Synthetic and Analytical Workflow

Based on established synthetic routes for benzothiazole derivatives[3][4][5][6], a logical workflow for the synthesis and analysis of this compound is proposed. This workflow can be visualized as a logical diagram.

This guide provides a foundational understanding of the structural and synthetic aspects of benzothiazole derivatives related to this compound. The provided data and protocols are intended to facilitate further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Formation of 6-Tert-butyl-2-chloro-1,3-benzothiazole: An In-Depth Mechanistic Examination

For Immediate Release

This technical guide provides a detailed exploration of the reaction mechanism for the synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

The synthesis of this compound is a multi-step process, commencing with the formation of a 2-aminobenzothiazole core, followed by a diazotization and subsequent Sandmeyer reaction to introduce the chloro substituent. This guide will dissect each stage of the reaction, presenting the underlying mechanisms, relevant experimental data, and procedural outlines.

Overall Synthesis Pathway

The formation of this compound is typically achieved in two primary stages, starting from 4-tert-butylaniline. The first stage involves the oxidative cyclization of an in-situ generated thiourea derivative to form 6-tert-butyl-2-aminobenzothiazole. The second stage is the conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction.

In Vitro Antimicrobial Activity of Novel Benzothiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents. Benzothiazole, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the in vitro antimicrobial properties of novel benzothiazole derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of newly synthesized benzothiazole compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. The following tables consolidate data from various studies, showcasing the activity of different benzothiazole derivatives against a panel of pathogenic bacteria and fungi.

Table 1: In Vitro Antibacterial Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)

| Compound/Series | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference Drug (MIC µg/mL) |

| Benzothiazole-Triazole Hybrids (4b, 4c, 4d, 4f) | 3.90 - 15.63 | - | - | - | Streptomycin |

| Amino-benzothiazole Schiff bases (46a, 46b) | - | 15.62 | 15.62 | - | Ciprofloxacin |

| Benzothiazole-Pyrimidine Derivatives (7b, 7e, 7f, 7g, 7h, 7j) | Excellent Activity | Excellent Activity | Excellent Activity | Excellent Activity | Ciprofloxacin |

| Dialkyne Substituted 2-Aminobenzothiazole (3e) | 3.12 | 3.12 | 3.12 | 3.12 | Ciprofloxacin (6.25)[1][2] |

| Sulfonamide Analogues of Benzothiazole (66c) | 6.2 | 6.2 | 3.1 | - | Chloramphenicol, Sulphamethoxazole |

| Pyrimidine Benzothiazole Derivatives (35d, 35e, 35g) | Potent (ZOI = 17-19 mm) | Equipotent (ZOI = 18 mm) | - | - | Ciprofloxacin (ZOI = 14-16 mm)[3] |

Note: A lower MIC value indicates greater antimicrobial potency. "Excellent Activity" and "Potent" are as described in the source literature where specific MIC values were not provided in the abstract.[3][4] ZOI stands for Zone of Inhibition.

Table 2: In Vitro Antifungal Activity of Novel Benzothiazole Derivatives (MIC in µg/mL)

| Compound/Series | Candida albicans | Aspergillus niger | Aspergillus flavus | Aspergillus fumigatus | Reference Drug (MIC µg/mL) |

| Benzothiazole-Triazole Hybrids (4b, 4c, 4d, 4f) | 3.90 - 15.63 | 3.90 - 15.63 | - | - | Fluconazole[5] |

| Benzothiazole Derivatives (A1, A2, A4, A6, A9) | Significant Activity | Significant Activity | - | - | Amphotericin-B[6][7] |

| Benzothiazole-Pyrimidine Derivatives (7b, 7e, 7f, 7g, 7h, 7j) | Excellent Activity | Excellent Activity | Excellent Activity | Excellent Activity | Not Specified[4] |

| Dialkyne Substituted 2-Aminobenzothiazole (3n) | 1.56 - 12.5 | 1.56 - 12.5 | - | - | Not Specified[1] |

Note: "Significant Activity" and "Excellent Activity" are as described in the source literature where specific MIC values were not provided in the abstract.[4][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antimicrobial activity of benzothiazole compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

-

Preparation of Microbial Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) for 18-24 hours.

-

A few colonies are transferred to a sterile saline solution.

-

The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

The novel benzothiazole compounds are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[4]

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Each well is inoculated with the prepared microbial suspension.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Agar Disk Diffusion Method for Zone of Inhibition (ZOI) Determination

This method is used to assess the susceptibility of microorganisms to antimicrobial agents.

-

Preparation of Agar Plates:

-

A standardized microbial inoculum (as prepared for the broth microdilution method) is uniformly swabbed onto the surface of an appropriate agar plate.

-

-

Application of Compounds:

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzothiazole compound solution.

-

The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

-

-

Incubation:

-

The plates are incubated under the same conditions as for the MIC assay.

-

-

Measurement of Zone of Inhibition:

-

The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for antimicrobial screening and a proposed mechanism of action for certain benzothiazole derivatives.

References

- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. jchr.org [jchr.org]

Investigating the Structure-Activity Relationship of 6-Tert-butyl-2-chloro-1,3-benzothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole derivatives have garnered significant attention in oncology research due to their demonstrated cytotoxicity against various cancer cell lines.[3][4] The substitution pattern on the benzothiazole ring system plays a crucial role in modulating this biological activity.[5] Specifically, substitutions at the 2 and 6-positions have been shown to be critical for potency and selectivity.[5] The introduction of a bulky, lipophilic tert-butyl group at the 6-position and a reactive chloro group at the 2-position presents an intriguing chemical space for the development of novel anticancer agents. The tert-butyl group can enhance membrane permeability and hydrophobic interactions with target proteins, while the 2-chloro group serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of the molecule's electronic and steric properties. This guide aims to provide a comprehensive overview of the current landscape of related compounds and a roadmap for the systematic SAR investigation of 6-tert-butyl-2-chloro-1,3-benzothiazole analogs.

General Synthetic Strategies

The synthesis of 2,6-disubstituted benzothiazoles typically begins with the appropriately substituted aniline. For the target analogs, 4-tert-butylaniline would be the logical starting material. A common route involves the reaction with a thiocyanate salt to form a thiourea derivative, followed by cyclization. The 2-amino-6-tert-butylbenzothiazole intermediate is a key building block. Subsequent modifications at the 2-position are then carried out.

A general synthetic pathway is outlined below:

References

- 1. orientjchem.org [orientjchem.org]

- 2. [PDF] Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. benthamscience.com [benthamscience.com]

Whitepaper: An In-Depth Technical Guide to the Exploratory Synthesis of Novel 6-tert-Butyl Benzothiazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a tert-butyl group at the 6-position offers a strategic approach to modulate lipophilicity, enhance metabolic stability, and improve binding interactions with biological targets. This technical guide provides a comprehensive overview of the primary synthetic strategies for creating novel 6-tert-butyl benzothiazole scaffolds. We present detailed experimental protocols for two key synthetic routes: the direct oxidative cyclization of 4-tert-butylaniline and the classical condensation pathway involving a 2-amino-5-tert-butylthiophenol intermediate. This document includes structured data tables for reaction parameters, examples of the biological potential of related scaffolds, and detailed workflow diagrams generated using Graphviz to visually articulate the synthetic pathways and relevant biological signaling cascades.

Introduction

Benzothiazole and its derivatives are a cornerstone in heterocyclic chemistry and drug discovery, recognized for their diverse pharmacological profiles.[1][2] These compounds are found in a variety of bioactive molecules and approved drugs.[3] The versatility of the benzothiazole ring allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and biological properties.[1] Specifically, substitutions at the C6 position of the benzene ring can significantly influence the molecule's overall activity.[1]

The tert-butyl group is a bulky, lipophilic moiety frequently employed in drug design to enhance membrane permeability, block metabolic sites, and provide specific steric interactions within protein binding pockets. Its incorporation at the 6-position of the benzothiazole scaffold is a promising, yet underexplored, strategy for developing novel therapeutic agents. This guide details the primary synthetic methodologies to access this core scaffold, providing a foundational framework for researchers in medicinal chemistry and drug development.

Core Synthetic Strategies

The synthesis of the 6-tert-butyl benzothiazole core can be approached via two principal pathways. The first is a direct and efficient one-pot oxidative cyclization of the readily available 4-tert-butylaniline. The second is a more traditional, multi-step approach involving the synthesis of a 2-aminothiophenol intermediate followed by condensation.

Strategy A: Oxidative Cyclization of 4-tert-butylaniline

This is often the most direct method for preparing 2-amino-6-substituted benzothiazoles. The reaction, commonly known as the Hugerschoff reaction, involves treating a p-substituted aniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a solvent like glacial acetic acid.[4][5] The 4-tert-butylaniline is first converted in situ to an arylthiourea, which then undergoes bromine-mediated oxidative cyclization to form the 2-amino-6-tert-butylbenzothiazole ring system.[4][6]

Strategy B: Condensation via 2-Amino-5-tert-butylthiophenol

This classical approach relies on the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[7] This method offers great versatility for installing various substituents at the C2 position. For the target scaffold, the key intermediate is 2-amino-5-tert-butylthiophenol. The synthesis of this intermediate can be challenging but typically involves the ortho-nitration of 4-tert-butylthiophenol[8][9], followed by reduction of the nitro group to an amine. Once the 2-aminothiophenol intermediate is obtained, it can be condensed with aldehydes, carboxylic acids, acyl chlorides, or nitriles to yield a wide array of 2-substituted 6-tert-butylbenzothiazoles.[7]

Experimental Protocols

The following protocols are detailed methodologies for key experiments. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Amino-6-tert-butylbenzothiazole (via Strategy A)

This protocol is adapted from established procedures for synthesizing analogous 6-substituted-2-aminobenzothiazoles.[5][10][11]

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (0.1 mol) and ammonium thiocyanate (0.22 mol) in glacial acetic acid (150 mL).

-

Cooling : Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Bromine Addition : While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol) dissolved in glacial acetic acid (50 mL) dropwise over 60-90 minutes with vigorous stirring. A thick precipitate may form.[12]

-

Reaction Progression : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Work-up : Pour the reaction mixture into a large beaker containing 1 L of crushed ice and water. A solid precipitate will form.

-

Neutralization & Isolation : Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until it is alkaline (pH ~8). Collect the resulting solid precipitate by vacuum filtration.

-

Purification : Wash the crude solid thoroughly with water to remove any inorganic salts. Recrystallize the product from an ethanol/water mixture to yield pure 2-amino-6-tert-butylbenzothiazole.

-

Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Protocol 2: Synthesis of a 2-(Benzylideneamino)-6-tert-butylbenzothiazole (Schiff Base Formation)

This protocol describes the derivatization of the 2-amino group.[11]

-

Reaction Setup : Dissolve 2-amino-6-tert-butylbenzothiazole (0.01 mol) and a substituted benzaldehyde (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.

-

Catalysis : Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, pour the mixture into ice water to induce precipitation.

-

Purification : Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure Schiff base.

-

Characterization : Confirm the structure via spectroscopic methods (¹H NMR, IR, MS).

Data Presentation

Quantitative data is crucial for assessing the efficiency of synthetic routes and the potential of the synthesized compounds.

Table 1: Summary of Reaction Parameters for Synthesis of 6-Substituted-2-aminobenzothiazoles

This table summarizes typical conditions and outcomes for the synthesis of various 6-substituted analogs via the oxidative cyclization route. These values serve as a benchmark for the exploratory synthesis of the 6-tert-butyl analog.

| 6-Substituent | Starting Aniline | Reagents | Solvent | Yield (%) | Reference |

| -H | Aniline | KSCN, Br₂ | CHCl₃ | Good | [4] |

| -OCH₃ | p-Anisidine | NH₄SCN, Br₂ | Glacial Acetic Acid | ~75% | [11] |

| -Cl | p-Chloroaniline | KSCN, Br₂ | Glacial Acetic Acid | High | [13] |

| -tert-Butyl | 4-tert-butylaniline | NH₄SCN, Br₂ | Glacial Acetic Acid | Expected: 60-80% | Predicted |

*Yield is an educated prediction based on analogous reactions.

Table 2: Representative Anticancer Activity of Novel Benzothiazole Derivatives

As specific biological data for 6-tert-butyl benzothiazole derivatives is not widely published, this table presents data from recently synthesized analogs to highlight the scaffold's potential. The compound B7 is 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine.[14]

| Compound | Target Cell Line | Assay | IC₅₀ (µM) | Reference |

| B7 | A431 (Skin Carcinoma) | MTT | 2.05 | [14] |

| B7 | A549 (Lung Cancer) | MTT | 3.51 | [14] |

| B7 | H1299 (Lung Cancer) | MTT | 3.92 | [14] |

Visualization of a Relevant Signaling Pathway

Many benzothiazole-based anticancer agents function by inhibiting key protein kinases involved in cell proliferation and survival signaling pathways, such as the MAPK/ERK pathway. The diagram below illustrates a simplified version of this cascade, which is a common target in cancer drug development.

Conclusion

The 6-tert-butyl benzothiazole scaffold represents a valuable and accessible platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, particularly the direct oxidative cyclization of 4-tert-butylaniline, offer efficient and scalable methods for accessing the core 2-amino-6-tert-butylbenzothiazole structure. Subsequent derivatization at the C2 position provides a straightforward path to generating diverse chemical libraries. Given the well-documented biological significance of the benzothiazole nucleus, the exploration of these novel scaffolds holds considerable promise for identifying new lead compounds in oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource to accelerate such exploratory efforts.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. ijper.org [ijper.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. prepchem.com [prepchem.com]

- 9. 4-TERT-BUTYLTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"optimized synthesis protocol for 6-Tert-butyl-2-chloro-1,3-benzothiazole"

Application Note

Introduction

6-Tert-butyl-2-chloro-1,3-benzothiazole is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The presence of the tert-butyl group at the 6-position enhances lipophilicity, which can be advantageous in drug design, while the reactive chloro group at the 2-position allows for further molecular elaboration. This document outlines an optimized, two-step synthetic protocol for the preparation of this compound, commencing from commercially available 4-tert-butylaniline. The protocol is designed to be robust and scalable for research and development applications.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

-

Hugershoff Reaction: Formation of the intermediate, 6-tert-butyl-1,3-benzothiazol-2-amine, through the reaction of 4-tert-butylaniline with potassium thiocyanate and bromine.

-

Sandmeyer Reaction: Conversion of the 2-amino group of the intermediate to a chloro group via diazotization followed by treatment with copper(I) chloride.

Data Summary

The following table summarizes the key quantitative data for the optimized two-step synthesis of this compound.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Hugershoff Reaction | 4-tert-butylaniline, Potassium thiocyanate | Bromine | Acetic Acid | 0-25 | 4 | 75-85 |

| 2 | Sandmeyer Reaction | 6-tert-butyl-1,3-benzothiazol-2-amine | Sodium nitrite, Copper(I) chloride | Aq. HCl | 0-5 | 2 | 65-75 |

Experimental Protocols

Step 1: Synthesis of 6-tert-butyl-1,3-benzothiazol-2-amine (Hugershoff Reaction)

Materials:

-

4-tert-butylaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethanol

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-butylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Decolorize the resulting mixture by the dropwise addition of a saturated sodium bisulfite solution.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from ethanol to afford pure 6-tert-butyl-1,3-benzothiazol-2-amine as a crystalline solid.

-

Dry the product under vacuum.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

6-tert-butyl-1,3-benzothiazol-2-amine

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a beaker, suspend 6-tert-butyl-1,3-benzothiazol-2-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Nitrogen gas evolution should be observed.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Visualizations

Application Notes & Protocols for the Quantification of 6-Tert-butyl-2-chloro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-Tert-butyl-2-chloro-1,3-benzothiazole in various matrices. The protocols are designed for optimal accuracy, precision, and sensitivity, leveraging modern analytical techniques.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of this analyte is crucial for pharmacokinetic studies, impurity profiling in drug substances, and environmental monitoring. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Physicochemical Properties (Estimated)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNS | N/A |

| Molecular Weight | 225.74 g/mol | N/A |

| Boiling Point | > 250 °C (estimated) | N/A |

| LogP | ~4.5 (estimated) | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. This method offers high resolution and sensitivity.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Suitable for a wider range of polarities and thermally labile compounds, providing excellent sensitivity and selectivity.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimations based on methods for structurally similar benzothiazole derivatives and should be validated for the specific application.

| Parameter | GC-MS | HPLC-MS |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL |

| Linearity (r²) | > 0.995 | > 0.998 |

| Linear Range | 1 - 1000 ng/mL | 0.5 - 1000 ng/mL |

| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |

| Precision (% RSD) | < 10% | < 5% |

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Caption: General experimental workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Quantification by GC-MS

This protocol is suitable for the analysis of this compound in organic solvents or after extraction from a non-aqueous matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., plasma, urine), add 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Proposed Quantifier Ion: m/z 210 (M-CH₃)⁺.

-

Proposed Qualifier Ions: m/z 225 (M)⁺, m/z 154.

-

3. Data Analysis

-

Integrate the peak area of the quantifier ion (m/z 210).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification by HPLC-MS

This protocol is recommended for higher sensitivity and for matrices that may contain non-volatile interferences.

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 1 mL of the sample onto the cartridge.

-

Wash the cartridge with 5 mL of 10% methanol in water.

-

Elute the analyte with 5 mL of methanol.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase for HPLC-MS analysis.

2. HPLC-MS Instrumentation and Conditions

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 40 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Proposed Precursor Ion: m/z 226 [M+H]⁺.

-

Proposed Product Ions: To be determined by infusion of a standard. A likely fragmentation would be the loss of the tert-butyl group (m/z 170) or the chloro group (m/z 191).

-

3. Data Analysis

-

Integrate the peak area of the selected MRM transition.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Calculate the concentration of this compound in the samples.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing a quantitative analytical method for a novel compound like this compound.

Caption: Logical workflow for analytical method development for a novel compound.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Tert-butyl-2-chloro-1,3-benzothiazole

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potent antimicrobial properties.[1][2][3] The benzothiazole scaffold is a versatile platform for the design and synthesis of novel therapeutic agents.[1] Modifications at various positions of the benzothiazole ring can significantly influence the antimicrobial efficacy of the resulting compounds.[4] This document outlines the application notes and experimental protocols for the development and evaluation of antimicrobial agents derived from the starting material, 6-Tert-butyl-2-chloro-1,3-benzothiazole. These derivatives hold potential for combating a variety of pathogenic microorganisms. The development process typically involves the synthesis of new analogs, their characterization, and subsequent evaluation of their antimicrobial activity and potential mechanisms of action.

Potential Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been reported to exhibit their antimicrobial effects through various mechanisms of action.[5][6] These can include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with DNA replication.[6] Some of the key enzymatic targets identified for benzothiazole-based antimicrobials include:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes interferes with DNA replication and repair, leading to bacterial cell death.[5][6]

-

Tyrosine Kinases: These enzymes are crucial for various cellular signaling pathways in bacteria.[5]

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR disrupts the folic acid synthesis pathway, which is essential for bacterial growth.[5]

-

Uridine Diphosphate-N-acetylglucosamine enolpyruvyl transferase (MurA): This enzyme is involved in the initial steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4]

-

Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis, a necessary process for DNA and RNA synthesis.[6]

A proposed signaling pathway for the antimicrobial action of a hypothetical derivative of this compound targeting bacterial DNA gyrase is depicted below.

Caption: Proposed mechanism of action targeting DNA gyrase.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of antimicrobial agents derived from this compound.

General Synthesis of Novel Benzothiazole Derivatives

This protocol describes a general method for the synthesis of novel antimicrobial candidates by nucleophilic substitution of the chloro group at the 2-position of the benzothiazole ring.

Caption: General workflow for the synthesis of benzothiazole derivatives.

Materials:

-

This compound

-

Selected nucleophile (e.g., primary/secondary amines, thiols)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol)

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Reaction vessel, magnetic stirrer, heating mantle/oil bath

-

Standard laboratory glassware for extraction and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

-

Add the selected nucleophile (1.1 equivalents) and the base (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 4-24 hours).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, filter off any inorganic salts.

-

Pour the reaction mixture into ice-cold water and stir to precipitate the crude product.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

-

Synthesized benzothiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

-

Negative control (broth only)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in CAMHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include a positive control well (broth + bacteria + standard antibiotic) and a negative control well (broth only). Also include a growth control well (broth + bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Data Presentation

The antimicrobial activity data for a series of hypothetical derivatives of this compound are summarized in the tables below.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzothiazole Derivatives against Gram-Positive Bacteria

| Compound ID | R-Group | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |

| BTZ-01 | -NH-CH₂CH₃ | 16 | 32 |

| BTZ-02 | -NH-(p-Cl-Ph) | 8 | 16 |

| BTZ-03 | -S-CH₂Ph | 32 | 64 |

| BTZ-04 | -NH-(CH₂)₂OH | 64 | >128 |

| Ciprofloxacin | (Control) | 0.5 | 1 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Benzothiazole Derivatives against Gram-Negative Bacteria

| Compound ID | R-Group | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |

| BTZ-01 | -NH-CH₂CH₃ | 64 | >128 |

| BTZ-02 | -NH-(p-Cl-Ph) | 32 | 64 |

| BTZ-03 | -S-CH₂Ph | >128 | >128 |

| BTZ-04 | -NH-(CH₂)₂OH | 128 | >128 |

| Ciprofloxacin | (Control) | 0.25 | 0.5 |

Conclusion

The development of novel antimicrobial agents from the this compound scaffold presents a promising avenue for addressing the challenge of antibiotic resistance. The synthetic accessibility and the potential for diverse functionalization at the 2-position allow for the generation of a wide array of derivatives. The provided protocols for synthesis and antimicrobial evaluation serve as a foundational framework for researchers in this field. Further studies, including structure-activity relationship (SAR) analysis, cytotoxicity assays, and in-depth mechanistic investigations, are essential to identify lead compounds with potent and selective antimicrobial activity for potential therapeutic applications.

References

- 1. jchr.org [jchr.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole Derivatives for Anticancer Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and anticancer screening of novel 6-tert-butyl-2-chloro-1,3-benzothiazole derivatives. This class of compounds holds significant promise in the development of new therapeutic agents against various cancers. The following sections detail the synthetic protocols, methodologies for anticancer evaluation, and insights into the potential mechanisms of action.

Introduction

Benzothiazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties. The introduction of a tert-butyl group at the 6-position and a chloro group at the 2-position of the benzothiazole ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its anticancer efficacy and selectivity. This document outlines the synthesis of these derivatives and their subsequent evaluation against common cancer cell lines.

Synthesis of this compound Derivatives

The synthesis of the target compounds is proposed via a two-step process, starting from commercially available 4-tert-butylaniline.

Synthesis Workflow

Caption: Synthetic route for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of 6-tert-butyl-1,3-benzothiazol-2-amine

-

To a stirred solution of 4-tert-butylaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (1.2 equivalents).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-tert-butyl-1,3-benzothiazol-2-amine.

Step 2: Synthesis of this compound (via Sandmeyer Reaction)

-